3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2h)-one
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Overview
Description
3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2h)-one is a heterocyclic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2h)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions such as heating or using catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2h)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The pathways involved could be related to its ability to inhibit or activate certain biological processes.
Comparison with Similar Compounds
Similar Compounds
2,7-Naphthyridine: A simpler analog with similar core structure.
3-Phenyl-2,7-naphthyridine: Lacks the dihydro component but shares the phenyl and naphthyridine moieties.
Uniqueness
3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2h)-one is unique due to its specific substitution pattern and the presence of the dihydro moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
39585-65-4 |
---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-phenyl-3,4-dihydro-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C14H12N2O/c17-14-12-9-15-7-6-11(12)8-13(16-14)10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,16,17) |
InChI Key |
GIILRFOFEZTAPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)C2=C1C=CN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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